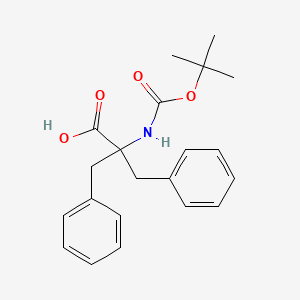

BOC-2,2-dibenzyl glycine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-21(18(23)24,14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,22,25)(H,23,24) |

InChI Key |

PEDGLCURXTUPRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc 2,2 Dibenzyl Glycine and Its Precursors

Chemoselective Synthesis of α,α-Dibenzylglycine Scaffolds

The construction of the α,α-dibenzylglycine core requires robust and selective methods for the dialkylation of a glycine (B1666218) equivalent. Contemporary organic synthesis offers several powerful strategies to achieve this transformation efficiently.

Contemporary Approaches to α,α-Dialkylation of Glycine Equivalents

Modern approaches to the synthesis of α,α-dialkylated amino acids often rely on the activation of the α-carbon of a glycine derivative to facilitate nucleophilic attack by alkylating agents. One prominent strategy involves the use of glycine Schiff bases, particularly their nickel(II) complexes. nih.govrsc.org These complexes enhance the acidity of the α-protons, enabling deprotonation and subsequent alkylation under basic conditions. The metal chelation provides a rigid framework that can influence the stereochemical outcome of the reaction.

Another powerful technique is phase-transfer catalysis (PTC). austinpublishinggroup.comresearchgate.net In this method, a quaternary ammonium (B1175870) salt is employed to transport a glycine enolate from an aqueous or solid phase into an organic phase where it can react with an alkyl halide, such as benzyl (B1604629) bromide. PTC offers mild reaction conditions and is often amenable to scale-up. The benzophenone (B1666685) Schiff base of glycine esters is a commonly used substrate in these reactions, and its dialkylation can be achieved using a suitable phase-transfer catalyst. iu.edu

The general scheme for the dialkylation of a glycine Schiff base ester under phase-transfer conditions is depicted below:

Figure 1: General scheme for the dialkylation of a glycine Schiff base ester under phase-transfer conditions.

Strategic Utilization of Ethyl Isocyanoacetate in Dibenzylglycine Construction

Ethyl isocyanoacetate serves as a versatile glycine equivalent for the synthesis of α,α-disubstituted amino acids. The isocyano group activates the α-carbon for deprotonation and subsequent alkylation. The reaction of ethyl isocyanoacetate with two equivalents of benzyl bromide in the presence of a strong base, such as sodium hydride or potassium carbonate, leads to the formation of ethyl 2-isocyano-3-phenylpropanoate, which can be further alkylated to yield the dibenzylated product. Subsequent hydrolysis of the isocyano group and the ester furnishes the desired α,α-dibenzylglycine.

Asymmetric Synthetic Routes to Chiral α,α-Dibenzylglycine Derivatives

The synthesis of enantiomerically pure α,α-dibenzylglycine derivatives is of significant interest. One established approach involves the use of chiral auxiliaries. The Evans chiral auxiliaries, which are oxazolidinones derived from chiral amino alcohols, have been successfully employed in the asymmetric alkylation of glycine enolates. researchgate.netresearchgate.netyoutube.com The chiral auxiliary is first acylated with a glycine derivative, and the resulting imide is then deprotonated and alkylated. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Asymmetric phase-transfer catalysis has also emerged as a powerful tool for the enantioselective synthesis of α-amino acids. austinpublishinggroup.comresearchgate.net Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can create a chiral environment around the glycine enolate, leading to the preferential formation of one enantiomer upon alkylation. austinpublishinggroup.com The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity. austinpublishinggroup.comresearchgate.net Research has demonstrated that high yields and enantiomeric excesses can be achieved in the benzylation of glycine derivatives using these chiral phase-transfer catalysts. researchgate.net

Optimizing N-Protection: The Introduction of the tert-Butoxycarbonyl (Boc) Moiety

The protection of the amino group is a critical step in peptide synthesis and for the manipulation of amino acid derivatives. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of conditions and its facile removal under acidic conditions. total-synthesis.com

Mechanistic Insights into Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Reactivity with Amino Functions

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the Boc group. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. total-synthesis.com This initial attack forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol. The release of carbon dioxide gas provides a thermodynamic driving force for the reaction. total-synthesis.com

The reaction can be performed with or without a base. In the absence of a base, the amino group itself acts as the base to neutralize the proton generated during the reaction. When a base such as triethylamine (B128534) or sodium hydroxide (B78521) is used, it deprotonates the protonated amine intermediate, regenerating the free amine which can then react further.

Development of High-Yielding Protocols for N-Boc Protection of Dibenzylglycine Precursors

The N-protection of sterically hindered amino acids like α,α-dibenzylglycine can be challenging. Standard conditions may lead to slow reaction rates or incomplete conversion. Consequently, optimized protocols have been developed to achieve high yields.

For sterically hindered substrates, the use of a hindered alkoxide base, such as potassium tert-butoxide, in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures has proven effective. google.com This method promotes the rapid and complete formation of the dianion of the Nα-Boc-protected amino acid, which can then be efficiently alkylated. google.com

Another effective protocol for the N-Boc protection of a wide range of amines and amino acids, including those with steric hindrance, involves the use of Boc₂O under catalyst-free conditions in a water-acetone mixture. nih.gov This method is environmentally friendly and often results in excellent yields and short reaction times. nih.gov The process is generally chemoselective, with no significant side reactions observed. nih.gov

Orthogonal Protecting Group Strategies Facilitated by the Boc Group for Complex Syntheses

In the intricate field of peptide synthesis, particularly when dealing with complex, non-proteinogenic amino acids like 2,2-dibenzyl glycine, the concept of orthogonal protection is paramount. Orthogonal protection refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under different chemical conditions without affecting the others. nih.gov This strategy allows for precise, sequential chemical modifications at various functional sites, which is essential for constructing complex peptides and peptidomimetics. nih.govprinceton.edu

The tert-butyloxycarbonyl (Boc) group, used to protect the α-amino group of 2,2-dibenzyl glycine, is a cornerstone of these strategies. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). researchgate.net Its utility in orthogonal schemes arises from its stability under conditions used to remove other common protecting groups. This differential stability is the key to selective deprotection.

A classic orthogonal pairing is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection in conjunction with acid-labile, tert-butyl (tBu)-based side-chain protection. nih.gov Conversely, in Boc-centric strategies, the Nα-Boc group is removed with moderate acid (e.g., TFA), while more permanent, benzyl (Bzl)-based side-chain protecting groups require much stronger acids like hydrogen fluoride (B91410) (HF) for cleavage. nih.gov While the Boc/Bzl strategy is sometimes termed "quasi-orthogonal" because both groups are acid-labile, the significant difference in acid strength required for their removal allows for practical selective deprotection. nih.gov

For a molecule like BOC-2,2-dibenzyl glycine, the Boc group provides a stable N-terminal protection that allows for potential functionalization of the benzyl side chains. If the benzyl rings were substituted with other reactive functional groups (e.g., hydroxyl, amino, or carboxyl groups), these could be protected with groups orthogonal to Boc. For instance, a hydroxyl group on a benzyl ring could be protected as a silyl (B83357) ether (removable with fluoride ions) or a functional group could be masked with a photolabile protecting group. This would allow the selective deprotection and modification of the side chain while the Boc group remains intact, and vice-versa. The ability to perform such selective manipulations is crucial for synthesizing elaborately structured peptides, cyclic peptides, or peptide conjugates. researchgate.net

The following table summarizes common orthogonal protecting group pairs relevant to peptide synthesis, highlighting the distinct cleavage conditions that enable their selective removal.

| Nα-Protecting Group | Side-Chain Protecting Group | Nα-Cleavage Conditions | Side-Chain Cleavage Conditions | Orthogonality Principle |

| Boc | Benzyl (Bzl) ethers/esters | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Differential Acid Lability |

| Boc | Allyloxycarbonyl (Alloc) | Moderate Acid (e.g., TFA) | Pd(0) catalysis | Acid vs. Metal Catalysis |

| Boc | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Moderate Acid (e.g., TFA) | Hydrazine (Base) | Acid vs. Hydrazinolysis |

| Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Base vs. Acid Lability |

Post-Synthetic Derivatization and Diversification of this compound

The α,α-dibenzylglycine (Dbzg) scaffold, with its two benzyl side chains, offers a unique platform for post-synthetic modifications. nih.gov The presence of two aromatic rings provides handles for a variety of chemical transformations, allowing for the creation of diverse molecular architectures with potential applications in combinatorial chemistry and quantitative structure-activity relationship (QSAR) studies. epa.gov

Application of Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Side Chain Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the derivatization of amino acids. researchgate.netacs.org The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly useful due to its mild reaction conditions and high functional group tolerance, making it suitable for complex molecules like amino acid derivatives. mdpi.comox.ac.uk

A key strategy for the side chain elaboration of this compound involves preparing a halogenated precursor, such as BOC-2,2-di(4-bromobenzyl)glycine. nih.govepa.gov This precursor can then undergo Suzuki-Miyaura coupling with a wide range of aryl or vinyl boronic acids. This "building block approach" enables the generation of a library of Dbzg derivatives with diverse substituents on the phenyl rings. nih.govepa.gov For example, coupling with different phenylboronic acids can introduce electron-donating or electron-withdrawing groups, heterocyclic rings, or other functionalities that can modulate the steric and electronic properties of the amino acid. nih.gov

This methodology has been used to synthesize various symmetrical and unsymmetrical Dbzg derivatives, demonstrating its versatility. nih.govepa.gov The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. The yields for these coupling reactions are generally good, allowing for the efficient generation of molecular diversity from a common halogenated intermediate. nih.govnih.gov

The table below presents examples of Dbzg derivatives synthesized via the Suzuki-Miyaura coupling of a dibromo-Dbzg precursor with various boronic acids.

| Boronic Acid Reactant | Resulting Side-Chain Substituent | Reference |

| 4-Methoxyphenylboronic acid | 4-Methoxy-phenyl | nih.gov |

| 4-Methylphenylboronic acid | 4-Methyl-phenyl (Tolyl) | nih.gov |

| 3,5-Dimethoxyphenylboronic acid | 3,5-Dimethoxy-phenyl | nih.gov |

| Naphthalene-1-boronic acid | 1-Naphthyl | nih.gov |

| Thiophene-2-boronic acid | 2-Thienyl | nih.gov |

Stereoselective Functionalization and Regiochemical Control in Derivatization

While 2,2-dibenzylglycine is achiral at the α-carbon, the introduction of substituents onto the benzyl side chains can create new stereocenters. Achieving control over the stereochemistry of these modifications is a significant synthetic challenge. Furthermore, when the two benzyl groups are not identical, controlling the regioselectivity of a reaction—that is, which benzyl group reacts—becomes crucial.

Stereoselective functionalization can be achieved through various modern synthetic methods. For instance, asymmetric catalysis, employing chiral catalysts or ligands, can direct a reaction to produce one enantiomer or diastereomer preferentially. mdpi.comrochester.edu While direct asymmetric C-H functionalization of the benzyl groups of Dbzg is complex, strategies involving the conversion of a side chain to a prochiral group followed by an asymmetric reaction are feasible. For example, oxidation of a benzyl group to a benzoyl group, followed by asymmetric reduction or addition of an organometallic reagent, could generate a chiral benzylic alcohol with high enantiomeric excess. nih.gov

Regiochemical control in the derivatization of unsymmetrical Dbzg analogues can be achieved by exploiting differences in the electronic or steric properties of the two aryl rings. If one ring is electron-rich and the other is electron-poor, electrophilic aromatic substitution reactions would preferentially occur on the more activated, electron-rich ring. Similarly, directing groups can be installed on one of the rings to guide a metal catalyst to a specific C-H bond, enabling site-selective functionalization. acs.org These strategies allow for the programmed and controlled derivatization of the Dbzg scaffold, enabling the synthesis of precisely defined complex structures.

Preparation of N-Substituted and Modified α,α-Dibenzylglycine Analogues for Peptidomimetic Design

α,α-Disubstituted amino acids like dibenzylglycine are highly valued in the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. nih.govwikipedia.org The steric bulk of the two benzyl groups severely restricts the conformational freedom of the peptide backbone, forcing it to adopt specific, predictable secondary structures, often a fully extended conformation. researchgate.netnih.gov This conformational constraint is a key feature used to design peptidomimetics with well-defined shapes for interacting with biological targets. mdpi.com

The Dbzg scaffold is an excellent starting point for creating more complex peptidomimetic structures. One major avenue of modification is N-substitution. By replacing the hydrogen on the α-amino group (after deprotection of the Boc group) with various alkyl or functionalized groups, a class of peptidomimetics known as peptoids can be generated. nih.govmdpi.com Peptoids, or N-substituted glycine oligomers, are known for their proteolytic stability and potential as therapeutic agents. nih.gov Synthesizing peptoid-like structures using Dbzg as the core would combine the backbone rigidity of the α,α-disubstituted amino acid with the structural diversity and proteolytic resistance conferred by N-substitution.

Furthermore, the benzyl side chains themselves can be modified to create analogues with tailored properties. The incorporation of Dbzg and its derivatives into peptide sequences can be used to study π-π stacking interactions between the aromatic side chains, which can play a role in protein folding and molecular recognition. nih.govepa.gov By systematically modifying the electronics and sterics of the benzyl groups through the methods described in section 2.3.1, researchers can fine-tune these interactions to optimize the binding affinity and selectivity of peptidomimetic ligands.

Strategic Applications of Boc 2,2 Dibenzyl Glycine in Constructing Biologically Relevant Molecules

Incorporation into Peptidic Architectures

The unique structural features of BOC-2,2-dibenzyl glycine (B1666218), an α,α-disubstituted amino acid, offer distinct advantages in the chemical synthesis of peptides. The presence of two bulky benzyl (B1604629) groups on the α-carbon atom, combined with the temporary N-terminal tert-butyloxycarbonyl (Boc) protecting group, allows for strategic applications in controlling peptide structure and synthesis outcomes.

BOC-2,2-dibenzyl glycine is utilized within the framework of the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in both solid-phase and solution-phase peptide synthesis. seplite.compeptide.compeptide.com In this scheme, the Boc group serves as a temporary Nα-protecting group, which is cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA). peptide.comchempep.com The benzyl groups on the α-carbon are stable to these conditions and remain throughout the synthesis, becoming a permanent feature of the peptide backbone at that position.

In Solid-Phase Peptide Synthesis (SPPS), the process begins with the attachment of the first Boc-protected amino acid to an insoluble resin support. peptide.compeptide.com The synthesis proceeds through cycles of Nα-Boc deprotection with TFA, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid until the desired sequence is assembled. peptide.com The use of this compound fits seamlessly into this workflow.

Solution-phase peptide synthesis (LPPS), while often used for shorter peptides or large-scale production, also employs the Boc protecting group. libretexts.orgbachem.com Similar to SPPS, the strategy involves the stepwise addition of protected amino acids in a homogenous solution, with purification of intermediates after each step. The Boc group is a common choice for temporary Nα-protection in these syntheses. bachem.com

| Synthesis Phase | Role of this compound Moiety | Relevant Methodologies |

| Nα-Protection | The Boc group provides temporary protection of the α-amino group. | Boc/Bzl SPPS seplite.compeptide.com, LPPS libretexts.orgbachem.com |

| Deprotection | The Boc group is selectively removed using moderate acids like TFA. peptide.com | Boc-SPPS cycle peptide.comchempep.com |

| Coupling | The free amino group couples with the next activated amino acid. | Standard coupling reagents (e.g., DCC, HBTU) peptide.com |

| Backbone Structure | The dibenzyl groups are incorporated as a fixed substitution on the α-carbon. | SPPS peptide.com, LPPS libretexts.org |

The incorporation of α,α-disubstituted amino acids like 2,2-dibenzyl glycine is a powerful strategy for introducing conformational constraints into a peptide chain. The two bulky benzyl substituents on the α-carbon sterically restrict the possible values of the backbone torsion angles (phi, φ, and psi, ψ), thereby forcing the peptide to adopt a more rigid and defined conformation. This is a key principle in the design of foldamers—unnatural oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. researchgate.netnih.gov

The restriction of bond rotation around the N-Cα and Cα-C bonds significantly reduces the conformational flexibility of the peptide backbone. This rigidity can promote the formation of specific, stable secondary structures, such as helices and β-turns. unipd.itnih.gov For instance, studies on peptides containing other conformationally constrained residues, like dehydro-phenylalanine, have shown a propensity to induce β-turn II conformations, which are stabilized by intramolecular hydrogen bonds. nih.gov The steric bulk of the dibenzyl groups is expected to have a similar or even more pronounced effect, guiding the peptide chain into predictable folding patterns.

| Structural Parameter | Effect of 2,2-Dibenzyl Glycine Incorporation |

| Backbone Torsion Angles (φ, ψ) | Rotation is sterically hindered, restricting conformational space. |

| Backbone Rigidity | Increased due to reduced flexibility around the α-carbon. |

| Secondary Structure Propensity | Promotes the formation of defined structures like turns and helices. researchgate.netunipd.it |

Peptide aggregation is a significant challenge during SPPS, particularly for hydrophobic sequences, as it can lead to incomplete reactions and low yields. Aggregation occurs when growing peptide chains, attached to the solid support, form intermolecular secondary structures, primarily β-sheets, rendering the reactive sites inaccessible.

The introduction of sterically demanding residues like 2,2-dibenzyl glycine can effectively disrupt the formation of these ordered aggregates. The bulky benzyl groups act as "structure-breakers," preventing the close packing of peptide chains that is necessary for β-sheet formation. This principle is also applied using pseudoproline dipeptides or other backbone protection strategies to improve synthetic efficiency. While Boc chemistry can sometimes offer an advantage in synthesizing aggregation-prone peptides, the inclusion of such a bulky residue provides a more direct structural solution. peptide.com

Aspartamide formation is a notorious side reaction in peptide synthesis, particularly when using the Fmoc/tBu strategy, where repeated exposure to a basic reagent like piperidine (B6355638) promotes this reaction. iris-biotech.desigmaaldrich.com It can also occur under acidic conditions. peptide.com This intramolecular cyclization happens most readily in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, leading to a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the desired peptide. sigmaaldrich.compeptide.comnih.gov

Several strategies have been developed to minimize aspartamide formation, including the use of sterically bulky ester protecting groups on the aspartic acid side chain. iris-biotech.denih.gov The underlying principle is that steric hindrance can shield the side-chain carboxyl group and disfavor the formation of the cyclic succinimide (B58015) intermediate.

By extension, incorporating a sterically massive residue like 2,2-dibenzyl glycine immediately adjacent to an aspartic acid residue could potentially suppress aspartamide formation. The sheer size of the dibenzyl moiety would sterically hinder the approach of the backbone nitrogen to the aspartate side chain, thereby slowing the rate of the unwanted cyclization reaction. This effect is sequence-dependent, as the side chains of adjacent residues are known to influence the rate of this side reaction. nih.gov

| Side Reaction | Mechanism | Potential Role of Adjacent 2,2-Dibenzyl Glycine |

| Aspartamide Formation | Intramolecular cyclization of an aspartyl residue to form a succinimide ring, promoted by base or acid. iris-biotech.depeptide.com | The bulky dibenzyl groups may sterically hinder the cyclization, reducing the rate of side-product formation. |

Design and Assembly of Peptidomimetics and Foldamers

The structural constraints imposed by this compound make it a valuable building block in the field of peptidomimetics and foldamers. These molecules are designed to mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, or novel functions.

The β-lactam ring is a core structural feature of widely used antibiotics like penicillin. nih.gov The synthesis of pseudopeptides containing this ring is of significant interest for developing new therapeutic agents. Research has shown that the choice of the amino-protecting group is critical for the successful synthesis of β-lactam rings from dipeptide precursors. nih.govnih.gov

Specifically, in the synthesis of β-lactam-containing pseudopeptides from serine-containing dipeptides via the Mitsunobu reaction, standard Nα-protecting groups such as Boc or Cbz (benzyloxycarbonyl) proved ineffective. nih.gov Their use led to the formation of undesired side products like aziridines and dehydropeptides instead of the desired β-lactam.

Engineering Conformationally Constrained Peptidic Scaffolds for Enhanced Stability

The incorporation of α,α-disubstituted amino acids, such as 2,2-dibenzylglycine derived from its BOC-protected form, is a well-established strategy for introducing conformational rigidity into peptide backbones. nih.gov The two bulky benzyl groups at the Cα-position severely restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide to adopt specific secondary structures. nih.govnih.gov This steric hindrance is a key factor in the design of peptide analogues with controlled and predictable three-dimensional structures. nih.gov

Research has shown that peptides containing Cα,α-dibenzylglycine exhibit a strong preference for extended conformations. nih.gov This conformational restriction can be leveraged to stabilize desired secondary structures, such as β-turns and helices, which are often crucial for biological activity. researchgate.netnih.gov By locking a peptide into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and potency.

Furthermore, the conformational constraints imposed by the dibenzylglycine residue can enhance the metabolic stability of peptides. Peptidases, the enzymes responsible for peptide degradation, often recognize and cleave specific peptide sequences in flexible, extended conformations. eurekaselect.comnih.gov By introducing a rigidifying element like dibenzylglycine, the peptide backbone becomes less accessible to these enzymes, thereby increasing its resistance to proteolytic degradation and prolonging its in vivo half-life. eurekaselect.comnih.gov

Table 1: Impact of α,α-Disubstituted Amino Acids on Peptide Conformation

| Amino Acid Type | Conformational Flexibility | Common Induced Secondary Structures | Reference |

| Glycine | High | Flexible, various conformations | chemrxiv.org |

| α,α-Dimethylglycine (Aib) | Restricted | 310-helices | researchgate.net |

| α,α-Diethylglycine (Deg) | Highly Restricted | Fully planar C5-conformation | researchgate.net |

| α,α-Dibenzylglycine (Dbzg) | Highly Restricted | Extended conformations, β-turns | nih.govnih.gov |

Development of N-Alkyl Glycine Oligomers (Peptoids) and Related Mimics

This compound and its derivatives are also valuable in the synthesis of peptidomimetics, particularly N-alkyl glycine oligomers, commonly known as peptoids. nih.gov Peptoids are a class of peptide mimics where the side chain is attached to the backbone amide nitrogen rather than the α-carbon. nih.gov This structural alteration confers several advantageous properties, including resistance to proteolysis, potential for increased cell permeability, and greater synthetic versatility. nih.govnih.gov

The development of peptoid libraries has been a significant area of research, with these compounds showing promise in a range of therapeutic areas. nih.govnih.gov The ease of synthesis and the ability to incorporate a vast array of chemical functionalities make peptoids an attractive platform for the discovery of novel bioactive agents.

Advanced Applications in Medicinal Chemistry and Materials Science

The utility of this compound extends beyond fundamental peptide and peptidomimetic design into more advanced applications in medicinal chemistry and the development of novel biomaterials.

Rational Design of Enzyme Modulators and Receptor Ligands Incorporating α,α-Dibenzylglycine Motifs

The conformationally constrained nature of the α,α-dibenzylglycine motif makes it an excellent scaffold for the rational design of enzyme inhibitors and receptor ligands. chemrxiv.org By pre-organizing the pharmacophoric elements of a molecule into a specific spatial arrangement, the binding affinity and selectivity for a particular biological target can be significantly enhanced. sigmaaldrich.com

The benzyl side chains of dibenzylglycine can also engage in favorable π-π stacking and hydrophobic interactions within a protein's binding pocket, further contributing to the binding affinity. nih.gov This makes the dibenzylglycine moiety a valuable component in the design of ligands for targets with aromatic-rich binding sites. The rigid backbone conformation helps to present these aromatic side chains in an optimal orientation for interaction.

Table 2: Examples of α,α-Disubstituted Amino Acids in Biologically Active Peptides

| Peptide/Peptidomimetic | α,α-Disubstituted Amino Acid | Biological Target/Activity | Reference |

| Peptaibols | 2-Aminoisobutyric acid (Aib) | Ion channels in membranes | researchgate.net |

| Conotoxins (synthetic analogues) | Various, including D-amino acids | Ion channels, receptors | nih.gov |

| Somatostatin analogues | Phenylalanine derivatives | Somatostatin receptors | mdpi.com |

Influence on Bioavailability and Metabolic Stability in Peptide-Based Therapeutics

A major hurdle in the development of peptide-based drugs is their poor oral bioavailability and rapid in vivo degradation. eurekaselect.commdpi.comresearchgate.net The incorporation of unnatural amino acids like dibenzylglycine is a key strategy to address these challenges. mdpi.com As previously mentioned, the steric bulk of the dibenzyl groups provides a shield against proteolytic enzymes, enhancing the metabolic stability of the peptide. nih.govmdpi.com

Utilization in Combinatorial Libraries for High-Throughput Screening Initiatives

This compound is a valuable building block for the construction of combinatorial libraries used in high-throughput screening (HTS) to identify novel drug leads. sigmaaldrich.comacs.org The unique conformational constraints and the presence of two aromatic side chains introduced by this amino acid add significant structural diversity to a chemical library. sigmaaldrich.com

In the "one-bead-one-compound" (OBOC) method, for example, large libraries of peptides or small molecules are synthesized on resin beads, with each bead displaying a unique compound. nih.gov These libraries can then be screened against a biological target to identify "hits." The inclusion of this compound in such libraries allows for the exploration of a distinct region of chemical space characterized by rigid scaffolds and defined aromatic presentations. This increases the probability of discovering compounds with high affinity and specificity for the target of interest. nih.govcam.ac.uk The synthetic accessibility of derivatives of this compound further expands the diversity that can be generated in these libraries. nih.gov

Conformational and Structural Characterization of Boc 2,2 Dibenzyl Glycine and Its Conjugates

Analysis of Steric Interactions and Quaternary Carbon Effects on Rotational Freedom

The replacement of the α-hydrogens of glycine (B1666218) with two benzyl (B1604629) groups creates a Cα-tetrasubstituted quaternary carbon center in BOC-2,2-dibenzyl glycine. This substitution has profound implications for the rotational freedom around the peptide backbone. The steric hindrance introduced by the two bulky benzyl groups severely restricts the possible values of the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). nih.gov

In general, α,α-disubstituted amino acids are known to decrease the rotational freedom around the N–Cα and Cα–CO bonds by approximately 90%. ekb.eg This rigidity is a direct consequence of the steric clash between the substituents on the α-carbon and the atoms of the peptide backbone. In the case of this compound, the large volume occupied by the benzyl groups further exacerbates these steric interactions. nih.gov This restricted rotation significantly limits the accessible conformational space, often forcing the peptide chain to adopt specific secondary structures, such as helical or turn conformations. nih.govnih.gov

The steric hindrance of the quaternary center in α,α-disubstituted amino acids like Cα,α-dibenzylglycine (Dbzg) is a key factor in their ability to induce defined secondary structures in peptides. nih.gov The presence of the two benzyl groups not only imparts rigidity but also provides a unique scaffold for studying other non-covalent interactions. nih.gov

| Parameter | Effect of Quaternary Carbon and Benzyl Groups | Reference |

| Rotational Freedom (φ, ψ) | Significantly decreased due to steric hindrance. | nih.govekb.eg |

| Conformational Space | Highly restricted, favoring specific secondary structures. | nih.govnih.gov |

| Peptide Backbone | Becomes more rigid and predictable in its folding. | nih.gov |

Investigation of Aromatic-Aromatic (π-π) Interactions and Their Conformational Implications

The two benzyl groups in this compound introduce the possibility of intramolecular aromatic-aromatic (π-π) interactions. These non-covalent interactions, which involve the stacking of the electron-rich π systems of the aromatic rings, can play a significant role in stabilizing specific conformations. nih.govwikipedia.org The geometry of these interactions can vary, including face-to-face, edge-to-face, and parallel-displaced arrangements. wikipedia.org

Studies have shown that π-π stacking interactions are crucial for the stability of various protein structures, including β-sheets and helical bundles. nih.govnih.gov In the context of this compound, these interactions can contribute to the stabilization of turns and helices in peptide sequences. The planarity of the interacting moieties is not a strict requirement for strong π-stacking, as long as there is complementarity between the stacking groups. rsc.org

| Interaction Type | Description | Potential Influence on Conformation |

| Face-to-Face Stacking | Parallel arrangement of the aromatic rings. | Can lead to a more compact structure. |

| Edge-to-Face (T-shaped) | The edge of one aromatic ring points towards the face of another. | Influences the relative orientation of the benzyl groups. |

| Parallel-Displaced | Parallel arrangement of the rings with a lateral offset. | Contributes to the overall stability of a folded conformation. |

Advanced Spectroscopic and Computational Approaches for Conformational Elucidation

A combination of advanced spectroscopic techniques and computational modeling is essential for a comprehensive understanding of the conformational landscape of this compound and its conjugates.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including two-dimensional techniques like COSY, NOESY, and ROESY, is a powerful tool for determining solution-state conformations. ias.ac.inpitt.edu Nuclear Overhauser Effect (NOE) data provides information about through-space proximity of protons, which is crucial for defining the relative orientation of the benzyl groups and their interaction with the peptide backbone. ias.ac.in 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. redalyc.orgrsc.org

X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule. nih.govnih.gov Crystal structures of peptides containing α,α-disubstituted amino acids have confirmed the adoption of specific secondary structures like β-turns and helices. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to study hydrogen bonding patterns within peptides containing this compound, which are indicative of secondary structure formation. researchgate.net

Computational Approaches:

Molecular Mechanics and Dynamics: These methods are used to explore the potential energy surface of the molecule and identify low-energy conformations. ustc.edu.cn By systematically sampling the rotational freedom of the various bonds, a large number of trial structures can be generated and subsequently optimized. ustc.edu.cn

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations provide more accurate energies and geometries for the identified conformers. ustc.edu.cnmdpi.com These calculations can also be used to analyze the nature and strength of non-covalent interactions, such as π-π stacking.

The integration of experimental data from spectroscopy with theoretical insights from computational modeling allows for a detailed and reliable characterization of the conformational preferences of this compound and its impact on the structure of larger molecules. ustc.edu.cn

| Technique | Information Obtained | Reference |

| 2D NMR (NOESY/ROESY) | Inter-proton distances, revealing spatial proximity of atoms. | ias.ac.inpitt.edu |

| X-ray Crystallography | Precise atomic coordinates in the solid state. | nih.govnih.gov |

| IR Spectroscopy | Hydrogen bonding patterns and secondary structure. | researchgate.net |

| Molecular Dynamics | Conformational flexibility and dynamics in solution. | ustc.edu.cn |

| Quantum Chemistry (DFT) | Accurate energies and analysis of non-covalent interactions. | ustc.edu.cnmdpi.com |

Frontiers in Research and Future Outlook for Boc 2,2 Dibenzyl Glycine

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. For BOC-2,2-dibenzyl glycine (B1666218), future research will likely focus on developing more sustainable synthetic routes that reduce waste, improve atom economy, and utilize less hazardous reagents and solvents.

Current synthetic approaches for α,α-disubstituted amino acids often involve multi-step procedures with stoichiometric reagents and significant solvent use. Innovations in this area could include:

Catalytic C-H Functionalization: Direct benzylation of a protected glycine precursor using catalytic methods would be a significant advancement. This approach could replace traditional alkylation methods that often require strong bases and alkyl halides, leading to higher atom economy and reduced salt waste.

Mechanochemical Synthesis: Mechanochemical methods, which use mechanical force to drive chemical reactions, can significantly reduce or eliminate the need for solvents. rsc.org Exploring the synthesis of BOC-2,2-dibenzyl glycine using ball milling or other mechanochemical techniques could lead to a more environmentally friendly process. rsc.org

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amino acids is a cornerstone of green chemistry. While challenging for highly sterically hindered compounds like dibenzyl glycine, the development of novel enzymes or the engineering of existing ones could provide a highly selective and sustainable route to this compound.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process with a smaller environmental footprint.

A comparative overview of potential green synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst development and selectivity |

| Mechanochemical Synthesis | Reduced or no solvent use, energy efficiency | Scalability, reaction monitoring |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering for unnatural substrates |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization for multi-step syntheses |

Expanding the Scope of Derivatization for Novel Chemical Entities

The dibenzyl scaffold of this compound provides a versatile platform for further chemical modification to generate novel chemical entities with diverse properties. The aromatic rings of the benzyl (B1604629) groups are particularly amenable to a variety of substitution reactions, allowing for the introduction of a wide range of functional groups.

A key strategy for the derivatization of dibenzylglycine is the Suzuki-Miyaura cross-coupling reaction. nih.govepa.gov This powerful method allows for the introduction of various substituents onto the aromatic rings, enabling the synthesis of a library of derivatives with tailored electronic and steric properties. nih.govepa.gov This "Building Block Approach" can generate a variety of derivatives that may find applications in combinatorial synthesis and quantitative structure-activity relationship (QSAR) studies. nih.govepa.gov

Future research in this area will likely focus on:

Combinatorial Derivatization: The use of high-throughput synthesis and purification techniques to create large libraries of this compound derivatives. These libraries can then be screened for a variety of biological activities or material properties.

Functionalization for Bioconjugation: Introduction of functional groups such as alkynes, azides, or thiols onto the benzyl rings would enable the use of this compound in bioconjugation applications, such as peptide stapling or the attachment of imaging agents or drug payloads.

Development of Novel Catalytic Methods: Exploring new catalytic methods for the selective functionalization of the benzyl groups will expand the accessible chemical space and allow for the synthesis of more complex and diverse derivatives.

The table below summarizes potential derivatization strategies and their applications.

| Derivatization Strategy | Functional Groups Introduced | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl, heteroaryl groups | Modulation of electronic and steric properties for drug discovery |

| Nitration/Reduction/Acylation | Amino, nitro, acetamido groups | Altering solubility and hydrogen bonding capabilities |

| Halogenation | Chloro, bromo, iodo groups | Intermediates for further cross-coupling reactions |

| Introduction of Bioorthogonal Handles | Alkynes, azides, thiols | Peptide stapling, bioconjugation, chemical biology probes |

Integration into Advanced Drug Discovery Platforms and Chemical Biology Tools

The unique conformational constraints imposed by α,α-disubstituted amino acids make them valuable tools in drug discovery and chemical biology. nih.govnih.gov The incorporation of this compound into peptides can induce specific secondary structures, such as helices or turns, which are often involved in protein-protein interactions. nih.gov The steric bulk of the dibenzyl groups can also protect peptides from proteolytic degradation, thereby increasing their in vivo stability. thieme.de

Future applications in this domain include:

Peptidomimetics: this compound can be used to design peptidomimetics that mimic the structure of bioactive peptides but with improved pharmacological properties. The rigid scaffold can help to lock the peptide into its bioactive conformation, leading to higher potency and selectivity.

Inhibitors of Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant PPIs. Peptides containing this compound can be designed to disrupt these interactions by mimicking the binding interface of one of the protein partners.

Chemical Probes: The incorporation of this compound derivatives bearing reporter groups (e.g., fluorescent tags or biotin) can be used to create chemical probes for studying biological processes. These probes can be used to identify protein targets, visualize cellular processes, and elucidate mechanisms of action.

The integration of this compound into drug discovery platforms is summarized in the table below.

| Application Area | Rationale for Use | Potential Therapeutic Targets |

| Peptidomimetics | Inducing stable secondary structures, enhancing proteolytic stability | G-protein coupled receptors (GPCRs), ion channels |

| Protein-Protein Interaction Inhibitors | Mimicking helical or turn motifs at protein interfaces | p53-MDM2, Bcl-2 family proteins |

| Chemical Biology Probes | Introducing functionality for detection and pull-down experiments | Enzyme active sites, receptor binding pockets |

Computational Modeling for Predictive Design and Rational Engineering

Computational modeling plays an increasingly important role in modern drug discovery and materials science. digitellinc.commdpi.com For this compound, computational tools can be used to predict the conformational preferences of peptides containing this residue, design novel derivatives with desired properties, and understand the molecular basis of their biological activity. youtube.com

Key areas where computational modeling will drive future research include:

Conformational Analysis: Molecular dynamics (MD) simulations and other conformational search methods can be used to explore the accessible conformations of peptides containing this compound. This information is crucial for understanding how this residue influences peptide structure and function.

Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, computational docking and free energy calculations can be used to design this compound-containing ligands with high affinity and selectivity. semanticscholar.org

De Novo Peptide Design: Generative models and other artificial intelligence approaches can be used to design novel peptide sequences containing this compound with specific structural and functional properties. nih.gov These computational methods can explore a vast chemical space to identify promising candidates for experimental validation. nih.gov

Rational Engineering of Material Properties: For applications in materials science, computational modeling can be used to predict how the incorporation of this compound into polymers or other materials will affect their bulk properties, such as thermal stability, mechanical strength, and self-assembly behavior.

The role of computational modeling in the future of this compound research is highlighted in the table below.

| Computational Method | Application | Desired Outcome |

| Molecular Dynamics (MD) Simulations | Predicting conformational preferences of peptides | Understanding the influence on secondary structure |

| Molecular Docking | Designing ligands for specific protein targets | Identifying potent and selective inhibitors |

| Free Energy Perturbation (FEP) | Predicting binding affinities of derivatives | Prioritizing compounds for synthesis and testing |

| Generative AI Models | De novo design of peptides and materials | Discovering novel molecules with desired properties |

Q & A

Basic: What are the key steps and analytical methods for synthesizing and characterizing BOC-2,2-dibenzyl glycine?

Answer:

Synthesis involves sequential protection of glycine’s amino and carboxyl groups. The tert-butoxycarbonyl (BOC) group is typically introduced first under alkaline conditions (e.g., using di-tert-butyl dicarbonate), followed by benzylation of the carboxyl group. Purification via reversed-phase HPLC or column chromatography is critical to isolate the product from unreacted reagents and by-products . Characterization requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.

- Mass spectrometry (UPLC-MS/MS) for molecular weight validation and purity assessment .

- Chromatographic retention data (e.g., from frontal analysis) to verify adsorption equilibrium constants under varying temperatures .

Basic: How do researchers design experiments to assess the stability of this compound in aqueous buffers?

Answer:

Stability studies should systematically vary:

- pH (e.g., using glycine or MOPS buffers at pH 2.5–7.0) .

- Temperature (e.g., 50°C vs. 60°C to mimic accelerated degradation) .

- Ionic strength (via ammonium chloride or other salts).

Quantify degradation products using UPLC-MS/MS with internal standards. Monitor changes in UV-vis absorbance or light-scattering signals for real-time analysis .

Advanced: How can contradictions in polymorphic forms of BOC-protected glycine derivatives be resolved during crystallographic studies?

Answer:

Polymorphism can arise from hydration states or hydrogen-bonding variations. To resolve discrepancies:

- Perform synchrotron X-ray diffraction under controlled humidity/temperature to capture metastable phases .

- Use computational tools like USPEX to predict crystal structures and validate experimental data against energy-minimized models .

- Compare experimental adsorption isotherms (e.g., glycine dihydrate vs. anhydrous forms) to identify thermodynamic stability .

Advanced: What statistical methods are recommended to validate the absence of glycine substitution in proteins when studying this compound analogs?

Answer:

- Apply TMT reporter intensity analysis to distinguish true substitutions from false discoveries in proteomic datasets. Filter peptides based on expected mass shifts and isotopic patterns .

- Use linear regression to correlate glycine analog concentrations with enzymatic activity or structural changes (e.g., ribonuclease stability assays) .

- Perform error analysis (e.g., standard deviation of triplicate measurements) to account for instrumental variability in MS data .

Experimental Design: How should researchers optimize chromatographic separation of this compound from reaction by-products?

Answer:

- Column selection : Use cation-exchange resins for glycine derivatives, as ammonium competition can modulate retention times .

- Mobile phase : Adjust acetonitrile/water ratios in UPLC to balance resolution and run time. For complex mixtures, combine UV-vis detection (for aromatic benzyl groups) with evaporative light-scattering detection (ELSD) for non-chromophoric impurities .

- Validate separation efficiency via linear regression of adsorption isotherms at multiple temperatures (e.g., 50°C and 60°C) .

Data Contradiction Analysis: How can conflicting results in the biological activity of this compound derivatives be addressed?

Answer:

- Control for buffer effects : Compare activity in glycine vs. MOPS buffers, as glycine may chelate metal ions or alter protein folding .

- Replicate experiments under identical conditions (pH, temperature, purity thresholds >95%) to isolate variables .

- Perform dose-response assays to distinguish concentration-dependent effects from assay artifacts (e.g., non-specific binding at high concentrations) .

Methodological Guidance: What protocols ensure reproducibility in synthesizing this compound for multi-lab studies?

Answer:

- Detailed documentation : Report reaction stoichiometry, catalyst concentrations, and purification gradients (e.g., HPLC solvent gradients) .

- Cross-validate characterization data : Share raw NMR/MS files and chromatograms to enable peer verification .

- Standardize buffers : Precisely define buffer compositions (e.g., "30 mM glycine, pH 2.5") to minimize variability in biological assays .

Advanced Structural Analysis: How does hydrogen bonding in this compound influence its crystallization behavior?

Answer:

- Analyze intermolecular hydrogen bonds via X-ray crystallography. For example, glycine dihydrate forms seven H-bonds with water molecules, stabilizing its lattice .

- Compare thermal stability (DSC/TGA) of hydrated vs. anhydrous forms to assess energy barriers for phase transitions .

- Model solvent-accessible surfaces to predict crystallization solvents that minimize steric hindrance from benzyl groups.

Research Ethics & Reporting: What criteria should be followed when publishing studies on this compound?

Answer:

- Adhere to ICMJE guidelines : Disclose chemical synthesis protocols, purity thresholds, and safety data (e.g., toxicity of benzyl halides used in synthesis) .

- Provide supplementary files with chromatograms, spectral data, and statistical code to enable replication .

- Avoid overloading figures with chemical structures; prioritize clarity (e.g., 2–3 structures per graphic) .

Interdisciplinary Applications: How can this compound be applied in peptide engineering or metabolic studies?

Answer:

- Peptide synthesis : Use as a protected glycine analog to study steric effects on peptide chain elongation (e.g., via solid-phase synthesis) .

- Metabolic tracing : Incorporate ¹³C-labeled this compound to track glycine metabolism in plant or microbial systems using NMR or MS .

- Enzyme inhibition assays : Test its role in modulating glycine-dependent enzymes (e.g., glutathione synthetase) under varying redox conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.